![molecular formula C8H5F3O3S B1453631 4-Trifluoromethanesulfinylbenzoic acid CAS No. 948-39-0](/img/structure/B1453631.png)
4-Trifluoromethanesulfinylbenzoic acid
Overview
Description
4-Trifluoromethanesulfinylbenzoic acid is an organic compound characterized by the presence of a trifluoromethanesulfinyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of a benzoic acid derivative with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine, under controlled temperature conditions .
Industrial Production Methods: Industrial production of 4-Trifluoromethanesulfinylbenzoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethanesulfinylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or thiol group.
Substitution: The trifluoromethanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
Medicinal Chemistry
4-Trifluoromethanesulfinylbenzoic acid has shown promise in the development of therapeutic agents, particularly as an inhibitor of protein kinases. Protein kinases play a crucial role in cell signaling and are implicated in various diseases, including cancer. The compound's ability to inhibit tyrosine kinases has been linked to potential treatments for neoplastic diseases such as leukemia and solid tumors .
Case Study: Inhibition of Angiogenesis
Research indicates that compounds similar to this compound can effectively inhibit angiogenesis, the formation of new blood vessels from existing ones. This property is particularly beneficial in treating conditions like diabetic retinopathy and other disorders characterized by abnormal blood vessel growth .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly in the creation of triflamides and triflimides. These derivatives are utilized as catalysts in various chemical reactions, including cycloaddition and Friedel-Crafts reactions, which are essential for synthesizing complex organic molecules .
Synthesis Example
A notable application involves the use of this compound in the synthesis of various heterocycles. For instance, its incorporation into reaction schemes has led to improved yields in the formation of spiroheteropolycyclic compounds and nitrogen-containing heterocycles .
Materials Science
In materials science, the compound's unique fluorinated structure allows it to be used in the development of low-melting ionic liquids. These ionic liquids have applications in stabilizing nanoparticles, which are crucial for advancements in fields like medicine, sensors, and optics .
Table: Summary of Applications
Application Area | Specific Uses | Notable Benefits |
---|---|---|
Medicinal Chemistry | Inhibition of protein kinases | Potential treatment for cancers |
Organic Synthesis | Catalysts for cycloaddition and Friedel-Crafts | Enhanced yields in complex organic synthesis |
Materials Science | Stabilization of nanoparticles | Applications in medicine and sensor technology |
Mechanism of Action
The mechanism of action of 4-Trifluoromethanesulfinylbenzoic acid and its derivatives involves the interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity. The exact molecular targets may include enzymes involved in cell wall biosynthesis or membrane-associated proteins .
Comparison with Similar Compounds
Uniqueness: 4-Trifluoromethanesulfinylbenzoic acid is unique due to the presence of both a benzoic acid moiety and a trifluoromethanesulfinyl group, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .
Biological Activity
4-Trifluoromethanesulfinylbenzoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group and a sulfinyl moiety attached to a benzoic acid framework. This unique structure contributes to its biological activity, influencing various biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, with notable efficacy observed against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also demonstrated significant anti-inflammatory effects in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This property suggests potential therapeutic applications in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled study, macrophages treated with this compound exhibited reduced levels of TNF-α and IL-6 when stimulated with lipopolysaccharide (LPS). The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of cytokine release.
Antioxidant Activity
The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong capacity to scavenge free radicals, suggesting its potential role as an antioxidant agent.
Table 2: Antioxidant Activity Assay Results
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with cellular targets. Computational studies suggest that the trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Properties
IUPAC Name |
4-(trifluoromethylsulfinyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3S/c9-8(10,11)15(14)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWWFZARYNKTIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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